L-Glutamine, N-ethyl-

Übersicht

Beschreibung

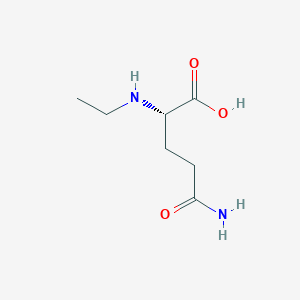

L-Glutamine, N-ethyl- is an organic compound with a specific stereochemistry at the second carbon atom, denoted by the (2S) configuration This compound features a carbamoyl group, an ethylamino group, and a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N-ethyl- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and a suitable butanoic acid derivative.

Formation of Intermediate: The ethylamine reacts with the butanoic acid derivative under controlled conditions to form an intermediate compound.

Carbamoylation: The intermediate is then subjected to carbamoylation, where a carbamoyl group is introduced. This step often requires the use of reagents like carbamoyl chloride or urea.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain L-Glutamine, N-ethyl- in high purity.

Industrial Production Methods

In an industrial setting, the production of L-Glutamine, N-ethyl- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamine, N-ethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1. Cognitive Enhancement and Neuroprotection

L-theanine has been shown to influence neurotransmitter levels in the brain, leading to potential cognitive enhancement and neuroprotective effects. Research indicates that L-theanine can increase levels of serotonin, dopamine, and GABA, which are critical for mood regulation and cognitive function.

- Case Study : A study involving healthy adults demonstrated that doses of 200–400 mg of L-theanine significantly improved sensorimotor gating, a measure of cognitive processing . This suggests its potential as a cognitive enhancer.

| Study | Subject Type | Dose | Outcome |

|---|---|---|---|

| Ota et al. (2013) | Healthy Adults | 200-400 mg | Increased sensorimotor gating |

2. Treatment for Schizophrenia

L-theanine has been investigated for its therapeutic effects on schizophrenia. A randomized controlled trial found that adding L-theanine (250 mg/day) to the treatment regimen of patients with chronic schizophrenia led to significant improvements in positive symptoms and sleep quality .

| Study | Patient Group | Dose | Outcome |

|---|---|---|---|

| Unnamed Study (2021) | Chronic Schizophrenia Patients | 250 mg/day | Ameliorated positive symptoms |

Cancer Research Applications

1. Targeting Glutamine Metabolism

L-theanine's structural similarity to glutamine allows it to play a role in cancer metabolism. Research has highlighted the importance of glutamine in cancer cell proliferation and survival. By inhibiting glutamine-utilizing enzymes, derivatives of L-glutamine can potentially serve as therapeutic agents against various cancers.

- Case Study : A study demonstrated that N-alkyl derivatives of L-glutamine effectively inhibited glutaminase and other enzymes critical for tumor growth . This positions L-theanine and its derivatives as promising candidates in cancer therapy.

| Compound | Enzyme Inhibition | IC50 (mM) |

|---|---|---|

| N-Alkyl Derivatives | Glutaminase | ~0.5 |

| N-Alkyl Derivatives | γ-Glutamyl Transpeptidase | ~0.8 |

Metabolic Applications

1. Immune Function Enhancement

L-glutamine is crucial for maintaining immune function, particularly in conditions of stress or illness. It supports the proliferation of lymphocytes and enhances the production of key cytokines like IL-2 and IFN-gamma.

- Case Study : Clinical evidence suggests that supplementation with L-glutamine can improve gut health by increasing glutathione synthesis, thereby protecting intestinal mucosa from oxidative stress .

| Application | Mechanism | Outcome |

|---|---|---|

| Immune Function Support | Enhances lymphocyte proliferation | Improved immune response |

Wirkmechanismus

The mechanism of action of L-Glutamine, N-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-4-carbamoyl-2-(methylamino)butanoic acid: Similar structure but with a methyl group instead of an ethyl group.

(2S)-4-carbamoyl-2-(propylamino)butanoic acid: Similar structure but with a propyl group instead of an ethyl group.

(2S)-4-carbamoyl-2-(isopropylamino)butanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

L-Glutamine, N-ethyl- is unique due to its specific stereochemistry and the presence of an ethylamino group. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Biologische Aktivität

L-Glutamine, N-ethyl- (also known as L-theanine) is a non-protein amino acid primarily found in tea leaves, particularly Camellia sinensis. This compound has garnered significant attention due to its various biological activities, which include neuroprotective effects, modulation of immune responses, and potential therapeutic applications in various health conditions.

L-theanine is structurally similar to L-glutamine and is synthesized from glutamate and ethylamine. It is known for its ability to cross the blood-brain barrier, which facilitates its neuroactive properties. The metabolism of L-theanine involves several pathways, primarily through glutaminase and glutamine synthetase enzymes, which regulate its levels in the body .

2. Neuropharmacological Effects

Research indicates that L-theanine has significant neuropharmacological effects:

- Enhancement of Neurotransmitter Levels : Studies show that L-theanine increases levels of serotonin, dopamine, and gamma-aminobutyric acid (GABA) in the brain. This modulation contributes to its anxiolytic (anxiety-reducing) effects and promotes relaxation without sedation .

- Cognitive Function : Animal studies suggest that L-theanine can improve cognitive performance and attention. It appears to enhance alpha brain wave activity, which is associated with a relaxed yet alert mental state .

3. Anti-inflammatory Properties

L-theanine exhibits anti-inflammatory effects that may be beneficial in various health conditions:

- Osteoarthritis : In a rat model of osteoarthritis, L-glutamine administration significantly reduced the expression of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in cartilage degradation. This suggests its potential as a therapeutic agent to alleviate symptoms of osteoarthritis by modulating inflammatory pathways .

- Gastrointestinal Health : L-theanine has been shown to protect against gastrointestinal inflammation by inducing MAPK phosphatase (MKP)-1, which inactivates cytoplasmic phospholipase A2 (cPLA2). This action can mitigate damage in conditions like colitis .

4. Immune System Modulation

L-theanine plays a role in modulating immune responses:

- Immune Cell Function : Glutamine consumption by immune cells increases during stress or illness. Supplementation with L-theanine can enhance the function of these cells, promoting better immune responses during catabolic states such as infections or surgeries .

- Oxidative Stress Reduction : By reducing oxidative stress markers, L-theanine may help protect cells from damage during inflammatory responses .

5. Case Studies and Clinical Applications

Several studies highlight the clinical potential of L-theanine:

These findings suggest that L-theanine may serve as an adjunct therapy for managing various health conditions through its multifaceted biological activities.

6. Conclusion

L-Glutamine, N-ethyl- demonstrates diverse biological activities with significant implications for health and disease management. Its neuroprotective effects, anti-inflammatory properties, and role in immune modulation position it as a valuable compound in both clinical and therapeutic settings. Future research should continue to explore its mechanisms of action and potential applications across various medical fields.

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-5(7(11)12)3-4-6(8)10/h5,9H,2-4H2,1H3,(H2,8,10)(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBZBPFIZMLQLO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.